N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine
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Overview
Description
N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine is an organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in organic electronics and dye-sensitized solar cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine typically involves multiple steps, starting with the preparation of the fluorenylamine derivatives. One common method involves the reaction of 9,9-dimethylfluorene with an amine source under specific conditions to form the desired amine derivative. This is followed by coupling reactions to attach the perylene moiety.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography-free synthesis have been developed to facilitate large-scale production. For instance, a scalable synthesis method involves the use of Grignard reactions and subsequent reduction or direct arylation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized products.
Scientific Research Applications
N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a potential candidate for biological imaging and sensing applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine exerts its effects is primarily related to its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and electron transfer processes. These interactions facilitate its role in electronic devices and solar cells by enhancing charge transport and light absorption .
Comparison with Similar Compounds
Similar Compounds
- Bis(9,9-dimethyl-9H-fluoren-7-yl)amine
- N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-9H-fluoren-2-amine
Uniqueness
N,N-Bis(9,9-dimethyl-9H-fluoren-2-YL)perylen-3-amine stands out due to its unique combination of fluorenyl and perylene moieties, which impart distinct electronic and photophysical properties. This makes it particularly effective in applications requiring high charge mobility and light absorption, such as in dye-sensitized solar cells and OLEDs .
Properties
CAS No. |
558453-97-7 |
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Molecular Formula |
C50H37N |
Molecular Weight |
651.8 g/mol |
IUPAC Name |
N,N-bis(9,9-dimethylfluoren-2-yl)perylen-3-amine |
InChI |
InChI=1S/C50H37N/c1-49(2)42-20-7-5-14-33(42)35-24-22-31(28-44(35)49)51(32-23-25-36-34-15-6-8-21-43(34)50(3,4)45(36)29-32)46-27-26-40-38-17-10-13-30-12-9-16-37(47(30)38)39-18-11-19-41(46)48(39)40/h5-29H,1-4H3 |
InChI Key |
QSWISYCSEQOCKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C7=CC=C8C9=CC=CC1=C9C(=CC=C1)C1=C8C7=CC=C1)C |
Origin of Product |
United States |
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